Tma-dph vs DPH: 2.7- to 3.0-Fold Higher Steady-State Fluorescence Anisotropy in Live Plant Protoplast Plasma Membranes
In flow cytometric fluorescence anisotropy measurements on foliar protoplasts from Lupinus albus, TMA-DPH produced emission anisotropy values that were 2.7-fold to 3.0-fold higher than those obtained with DPH under identical conditions. This quantitative difference reflects TMA-DPH's confinement to the more ordered plasma membrane environment versus DPH's penetration into less ordered intracellular lipid domains [1].
| Evidence Dimension | Steady-state fluorescence emission anisotropy (r) at 22°C |
|---|---|
| Target Compound Data | Mesophyll protoplasts: r = 0.225; Epidermal protoplasts: r = 0.312 |
| Comparator Or Baseline | DPH: Mesophyll protoplasts r = 0.083; Epidermal protoplasts r = 0.104 |
| Quantified Difference | Mesophyll: TMA-DPH r / DPH r = 2.71; Epidermal: TMA-DPH r / DPH r = 3.00 |
| Conditions | Lupinus albus foliar protoplasts, 22°C, flow cytometry |
Why This Matters
Higher baseline anisotropy values provide greater dynamic range and sensitivity for detecting fluidity changes in plasma membrane-specific experiments, enabling discrimination of subtle lipid order alterations that DPH cannot resolve.
- [1] Gantet P, Hubac C, Brown SC. Flow cytometric fluorescence anisotropy of lipophilic probes in epidermal and mesophyll protoplasts from water-stressed Lupinus albus L. Plant Physiol. 1990;94(2):729-737. View Source
